3-Methoxybenzene-1,2-diamine; sulfuric acid 3-Methoxybenzene-1,2-diamine; sulfuric acid
Brand Name: Vulcanchem
CAS No.: 110680-93-8
VCID: VC13538237
InChI: InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
SMILES: COC1=CC=CC(=C1N)N.OS(=O)(=O)O
Molecular Formula: C7H12N2O5S
Molecular Weight: 236.25 g/mol

3-Methoxybenzene-1,2-diamine; sulfuric acid

CAS No.: 110680-93-8

Cat. No.: VC13538237

Molecular Formula: C7H12N2O5S

Molecular Weight: 236.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxybenzene-1,2-diamine; sulfuric acid - 110680-93-8

Specification

CAS No. 110680-93-8
Molecular Formula C7H12N2O5S
Molecular Weight 236.25 g/mol
IUPAC Name 3-methoxybenzene-1,2-diamine;sulfuric acid
Standard InChI InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Standard InChI Key YBLFXCPZOBQIIN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1N)N.OS(=O)(=O)O
Canonical SMILES COC1=CC=CC(=C1N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-Methoxybenzene-1,2-diamine; sulfuric acid is a 1:1 salt formed between 3-methoxybenzene-1,2-diamine and sulfuric acid. Its molecular formula is C₇H₁₂N₂O₅S, with a molecular weight of 236.25 g/mol. The compound’s structure features a benzene ring substituted with a methoxy group (-OCH₃) at position 3 and two amine groups (-NH₂) at positions 1 and 2. The sulfuric acid component contributes to its ionic character, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number110680-93-8
Molecular FormulaC₇H₁₂N₂O₅S
Molecular Weight236.25 g/mol
IUPAC Name3-methoxybenzene-1,2-diamine;sulfuric acid
SMILESCOC1=CC=CC(=C1N)N.OS(=O)(=O)O
SolubilityLikely soluble in water, polar aprotic solvents-

Synthesis and Synthetic Considerations

Challenges in Purification

The compound’s ionic nature complicates traditional purification techniques like distillation. Instead, recrystallization from ethanol-water mixtures or chromatographic methods (e.g., ion-exchange chromatography) may be employed.

Applications in Chemical Synthesis

Catalysis and Ligand Design

The compound’s amine groups could coordinate to transition metals (e.g., Cu, Pd), forming catalysts for cross-coupling reactions. For example, analogous sulfonamide derivatives are employed in MEK inhibitor synthesis .

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; use fume hoods
InhalationUse respiratory protection in powder form
StorageStore in airtight containers, away from bases

Comparison with Structural Analogues

2-(Methoxymethyl)benzene-1,4-diamine Sulfate

This analogue (CAS 337906-37-3) differs in the substitution pattern, featuring a methoxymethyl group at position 2. The additional methylene spacer increases steric bulk, reducing crystallinity compared to 3-methoxybenzene-1,2-diamine sulfate .

3-Methoxybenzene-1,4-diamine Derivatives

Compounds with para-oriented amines exhibit distinct electronic properties, favoring conjugation pathways absent in the ortho-substituted target compound.

Research Gaps and Future Directions

Underexplored Reactivity

  • Photophysical Properties: The conjugated amine-methoxy system may exhibit fluorescence, unexplored in current literature.

  • Biological Activity Screening: No studies report antimicrobial or anticancer activity for this specific compound.

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